molecular formula C10H17N3O4 B6964471 N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methoxypropanamide

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methoxypropanamide

Cat. No.: B6964471
M. Wt: 243.26 g/mol
InChI Key: NRBRVLLIXYEXRN-UHFFFAOYSA-N
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Description

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methoxypropanamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique imidazolidinone ring structure, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-5-10(3)8(15)13(9(16)11-10)12-7(14)6(2)17-4/h6H,5H2,1-4H3,(H,11,16)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBRVLLIXYEXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)NC(=O)C(C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methoxypropanamide typically involves the reaction of 4-ethyl-4-methyl-2,5-dioxoimidazolidine with 2-methoxypropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted imidazolidinones.

Scientific Research Applications

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methoxypropanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methyl-4-phenoxybutanamide
  • (4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid

Uniqueness

N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-methoxypropanamide is unique due to its specific methoxypropanamide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

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